molecular formula C33H28FN7O4S2 B2569870 N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide CAS No. 393583-04-5

N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide

Cat. No.: B2569870
CAS No.: 393583-04-5
M. Wt: 669.75
InChI Key: CMBKOIAYFDLUMJ-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture comprising a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at position 4 and a methylene-linked 4-nitrobenzamide moiety at position 3. The 5-position of the triazole is functionalized with a sulfanyl group connected to a 2-oxoethyl chain, which is further attached to a 4,5-dihydro-1H-pyrazole ring bearing 4-fluorophenyl and thiophen-2-yl substituents.

Synthesis likely proceeds via S-alkylation of a 1,2,4-triazole-3-thione precursor with α-halogenated ketones, as demonstrated for analogous compounds (e.g., S-alkylated 1,2,4-triazoles in ) . Structural elucidation would employ single-crystal X-ray diffraction refined via SHELXL , complemented by IR and NMR spectroscopy to confirm tautomeric forms and substituent positions .

Properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28FN7O4S2/c1-20-5-6-21(2)27(16-20)39-30(18-35-32(43)23-9-13-25(14-10-23)41(44)45)36-37-33(39)47-19-31(42)40-28(22-7-11-24(34)12-8-22)17-26(38-40)29-4-3-15-46-29/h3-16,28H,17-19H2,1-2H3,(H,35,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBKOIAYFDLUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28FN7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide typically involves multi-step organic reactions The process begins with the preparation of intermediate compounds, such as 2,5-dimethylphenyl derivatives and 4-fluorophenyl derivatives These intermediates are then subjected to cyclization reactions to form the triazole and pyrazole rings

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Antiviral Properties

Research has indicated that compounds similar to N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide exhibit antiviral activity. The triazole ring structure is known for its ability to inhibit viral replication by interfering with nucleic acid synthesis. For instance, studies have demonstrated that triazole derivatives can effectively inhibit the replication of viruses like HIV and HCV through mechanisms involving enzyme inhibition and interference with viral protein functions .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. The presence of the nitro group and the triazole moiety may enhance its ability to induce apoptosis in cancer cells. In vitro studies have shown that similar compounds can inhibit tumor cell proliferation by triggering cell cycle arrest and promoting programmed cell death . Further investigation into specific cancer types could elucidate the precise mechanisms of action.

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various bacterial strains. The thiophene and triazole components are known to exhibit antibacterial effects by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Preliminary studies indicate that derivatives of this compound could serve as effective agents against resistant bacterial strains .

Pesticidal Activity

Given the structural complexity of this compound, it has been investigated for use as a pesticide or fungicide. Compounds containing triazole and thiophene moieties have shown efficacy in controlling fungal pathogens in crops. These compounds can act by inhibiting ergosterol biosynthesis in fungi, thus preventing their growth .

Plant Growth Regulation

There is emerging evidence that certain derivatives may act as plant growth regulators. By modulating hormonal pathways within plants, these compounds could enhance growth rates or improve resistance to environmental stressors. Further research is needed to quantify these effects in agricultural settings.

Organic Electronics

The unique electronic properties associated with the thiophene and triazole groups make this compound a candidate for applications in organic electronics. These materials can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they may contribute to improved charge transport properties and device efficiency .

Photonic Applications

The nonlinear optical properties of compounds similar to this compound make them suitable for photonic applications such as waveguides and sensors. Their ability to manipulate light at the molecular level can lead to advancements in optical communication technologies .

Mechanism of Action

The mechanism of action of N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The target compound’s structural analogs share common motifs such as triazole/pyrazole backbones, fluorinated aryl groups, and sulfur-containing linkages. Key comparisons include:

Compound Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound 1,2,4-Triazole + dihydro-pyrazole 4-Nitrobenzamide, thiophen-2-yl, 4-fluorophenyl, 2,5-dimethylphenyl Not explicitly reported
Compound 4 () Thiazole + dihydro-pyrazole 4-Chlorophenyl, 4-fluorophenyl, 1,2,3-triazol-4-yl Antimicrobial (e.g., [48] in )
Compound in Dihydro-pyrazole + carbothioamide 4-Fluorophenyl, 5-methyl-1H-1,2,3-triazol-4-yl, phenyl Not reported
S-Alkylated Triazoles () 1,2,4-Triazole Sulfonylphenyl, difluorophenyl, halogenated acetophenone Not reported; focus on synthesis

Key Observations :

  • The thiophen-2-yl group in the target compound may enhance π-π stacking compared to chlorophenyl/bromophenyl in isostructural derivatives .
  • The nitro group on benzamide could increase electrophilicity relative to methoxy or methyl groups in analogs (e.g., ) .
Electronic and Intermolecular Interactions

The thiophen-2-yl moiety may engage in S···π interactions, distinct from halogen bonding in chloro/bromo analogs .

Biological Activity

N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features a triazole ring, a nitrobenzamide moiety, and several functional groups that are believed to contribute to its biological effects. The presence of the thiophene and pyrazole rings enhances its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its cytotoxicity, anti-inflammatory properties, and potential as an anticancer agent.

Cytotoxic Activity

A study evaluated the cytotoxic effects of various derivatives of similar compounds against different cancer cell lines. The results indicated that compounds with similar structural features exhibited significant cytotoxicity. For instance, derivatives showed IC50 values ranging from 0.065 µM to 70.90 µM against human cancer cell lines such as A549 (lung cancer), CT26 (colon cancer), and HepG2 (liver cancer) .

Table 1: Cytotoxic Activities of Related Compounds

CompoundCell LineIC50 (µM)
Compound 3qA54916.06 ± 0.09
Compound 3xA54921.38 ± 0.69
Compound 3lA54970.90 ± 0.22
Erlotinib (reference)A54929.83 ± 0.21

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. This compound may act by inducing apoptosis in cancer cells through the activation of caspases and modulation of apoptotic proteins .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown potential anti-inflammatory effects in preclinical models. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammatory markers in vitro .

Case Studies

Recent research highlighted the synthesis and evaluation of derivatives related to this compound. One study synthesized several thieno[2,3-d]pyrimidine derivatives and assessed their biological activity against various cell lines. Notably, certain derivatives exhibited promising cytotoxicity comparable to established anticancer drugs .

Q & A

Basic: How can multi-step synthesis of this compound be optimized for yield and purity?

Methodological Answer:
Optimization involves:

  • Stepwise purification : Use column chromatography after each synthetic step to isolate intermediates, as demonstrated in multi-step pyrazole and triazole syntheses .
  • Reagent selection : Employ phosphorous oxychloride for cyclization reactions to enhance regioselectivity, as seen in triazole-thiol derivative synthesis .
  • Flow chemistry : Adopt continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) to improve reproducibility and reduce side reactions, a strategy validated in undergraduate lab experiments .

Basic: What techniques are recommended for 3D structural elucidation?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve bond lengths and dihedral angles, as applied to pyrazoline-triazole hybrids (e.g., R factor = 0.056, T = 295 K) .
  • Computational modeling : Pair crystallographic data with DFT calculations to validate electronic configurations, particularly for sulfanyl and nitro groups .

Advanced: How should biological activity assays be designed to evaluate this compound's efficacy?

Methodological Answer:

  • Control groups : Include positive controls (e.g., known kinase inhibitors) and vehicle-treated samples to isolate compound-specific effects .
  • Dose-response curves : Test concentrations spanning 0.1–100 µM to determine IC₅₀ values, as done for pyrazolyl-1,2,3-triazoles .
  • Target validation : Use siRNA knockdowns or CRISPR-edited cell lines to confirm on-target effects .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Batch variability analysis : Compare HPLC purity profiles (e.g., Chromolith columns) to rule out impurity-driven discrepancies .
  • Solvent effects : Re-test activity in polar (DMSO) vs. non-polar (THF) solvents, as solvent polarity impacts triazole ring conformation .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified fluorophenyl or thiophen-2-yl groups and compare bioactivity, as shown in antimicrobial thieno derivatives .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions, such as hydrogen bonding with the nitrobenzamide moiety .

Basic: Which analytical methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC/LC-MS : Monitor degradation products using high-resolution columns (e.g., Purospher®STAR) with UV detection at 254 nm .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze via TLC or NMR for decomposition .

Advanced: How do non-covalent interactions influence this compound's molecular interactions?

Methodological Answer:

  • π-π stacking : Analyze crystallographic data to assess stacking between thiophen-2-yl and fluorophenyl groups, which stabilizes ligand-receptor complexes .
  • Halogen bonding : Map fluorine···O/N interactions using Hirshfeld surface analysis, critical for binding affinity in nitrobenzamide derivatives .

Advanced: What experimental design principles enhance reproducibility in synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading, as validated in flow chemistry protocols .
  • In-line analytics : Integrate real-time FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .

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